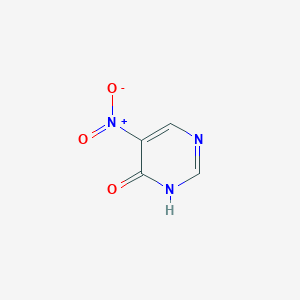

4-Hydroxy-5-nitropyrimidine

Vue d'ensemble

Description

4-Hydroxy-5-nitropyrimidine is a chemical compound that belongs to the class of nitropyrimidines, which are characterized by the presence of a nitro group attached to a pyrimidine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The nitro group in nitropyrimidines is an electron-withdrawing group that can influence the reactivity of the compound and is often involved in various chemical reactions and syntheses of more complex molecules.

Synthesis Analysis

The synthesis of nitropyrimidine derivatives can be achieved through various methods. For instance, the aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one leads to the formation of diimines of nitromalonaldehyde, which can be hydrolyzed to yield nitroenamines with a formyl group . Another approach involves the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for the synthesis of complex molecules like olomoucine, demonstrating its utility in the regiocontrolled synthesis of highly substituted purines .

Molecular Structure Analysis

The molecular structure of nitropyrimidines is influenced by the substituents attached to the pyrimidine ring. Symmetrically 4,6-disubstituted 2-aminopyrimidines, some containing a 5-nitroso substituent, exhibit polarized molecular-electronic structures that lead to extensive charge-assisted hydrogen bonding. These interactions can result in various supramolecular structures, ranging from zero-dimensional to three-dimensional, depending on the specific substituents and their arrangement .

Chemical Reactions Analysis

Nitropyrimidines undergo a variety of chemical reactions. For example, 4-methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate to form 3-amino-4-nitropyrazole, a transformation that is unprecedented in pyrimidine to pyrazole conversions . Additionally, 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives react with hydrazine to yield triazole derivatives, indicating a reductive sequence from nitroso to amino to hydrazino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyrimidines are determined by their molecular structure and the nature of their substituents. For instance, the reaction of 4-chloro-5-nitropyrimidines with sodium dialkyldithiocarbamates results in 4-dialkyldithiocarbamoyl derivatives, which upon heating, undergo displacement of the nitro group to form disulfides . The acylation and oxidation of 4-chloro-6-hydroxyaminopyrimidines lead to the synthesis of 4-chloro-6-nitro(nitroso)pyrimidines, expanding the range of possible chemical modifications .

Applications De Recherche Scientifique

1. Free Radicals in Irradiated Nitro-substituted Pyrimidines

4-Hydroxy-5-nitropyrimidine and related nitropyrimidines, when X-irradiated, exhibit distinctive ESR spectra indicative of iminoxyl radical formation. This insight is crucial for understanding the radical structures and reactivities in irradiated nitropyrimidines, with potential implications for radiation chemistry and related fields (Lorenz & Benson, 1973).

2. Synthesis and Chemical Reactivity

The compound serves as a key intermediate in the synthesis of various chemical structures. For instance, it has been used in the synthesis of 2-dialkylaminopteridin-7(8H)-ones and their 5-N-oxides, showcasing its utility in complex organic syntheses and heterocyclic chemistry (Tennant & Yacomeni, 1975).

3. Spectroscopic Studies and Basicity Analysis

4-Hydroxy-5-nitropyrimidine derivatives have been studied spectroscopically, particularly focusing on their protonation and basicity. These studies reveal how different substituents, like alkyl groups or nitro groups, affect the compound's basicity, which is crucial for applications in acid-base chemistry and pharmaceutical research (Vu et al., 2021).

4. Role in Antitumor Activity

Research has investigated 2,4,6-trisubstituted-5-nitropyrimidines, including derivatives of 4-Hydroxy-5-nitropyrimidine, for their potential in inhibiting cell proliferation, highlighting their potential application in cancer research and treatment (Thompson et al., 1997).

5. Corrosion Inhibition

Studies on compounds related to 4-Hydroxy-5-nitropyrimidine have shown their effectiveness in corrosion inhibition, particularly in protecting metals like steel in acidic environments. This suggests potential applications in industrial settings and materials science (Verma et al., 2018).

Safety And Hazards

4-Hydroxy-5-nitropyrimidine is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVGNTFQVMZZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944552 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-nitropyrimidine | |

CAS RN |

219543-69-8 | |

| Record name | 5-Nitropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)